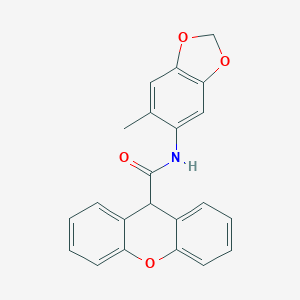![molecular formula C15H11N5OS B263247 4-[(9H-PURIN-6-YLSULFANYL)METHYL]-2(1H)-QUINOLINONE](/img/structure/B263247.png)
4-[(9H-PURIN-6-YLSULFANYL)METHYL]-2(1H)-QUINOLINONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Material: 6-chloropurine.
Reaction Conditions: Nucleophilic substitution reactions where the thiomethyl group is introduced, followed by coupling with the quinolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9H-PURIN-6-YLSULFANYL)METHYL]-2(1H)-QUINOLINONE typically involves multi-step organic synthesis
-
Preparation of Quinolinone Core
Starting Material: Aniline derivatives.
Reaction Conditions: Cyclization reactions under acidic or basic conditions to form the quinolinone ring.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate temperatures, often in the presence of a catalyst.
Products: Oxidized derivatives of the quinolinone or purine moieties.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out at low temperatures to prevent over-reduction.
Products: Reduced forms of the quinolinone or purine rings.
-
Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Can vary widely but often involve polar solvents and moderate temperatures.
Products: Substituted derivatives with functional groups replacing hydrogen atoms on the quinolinone or purine rings.
科学的研究の応用
Chemistry
In chemistry, 4-[(9H-PURIN-6-YLSULFANYL)METHYL]-2(1H)-QUINOLINONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The purine moiety is known to interact with various enzymes and receptors, making it useful for studying cellular processes and signaling pathways.
Medicine
In medicinal chemistry, 2(1H
特性
分子式 |
C15H11N5OS |
|---|---|
分子量 |
309.3 g/mol |
IUPAC名 |
4-(7H-purin-6-ylsulfanylmethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H11N5OS/c21-12-5-9(10-3-1-2-4-11(10)20-12)6-22-15-13-14(17-7-16-13)18-8-19-15/h1-5,7-8H,6H2,(H,20,21)(H,16,17,18,19) |
InChIキー |
XZLYVEJHSCXPPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=NC=NC4=C3NC=N4 |
異性体SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)O)CSC3=NC=NC4=C3NC=N4 |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=NC=NC4=C3NC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline](/img/structure/B263166.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone](/img/structure/B263169.png)
![4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B263170.png)
![Methyl (2-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B263171.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B263172.png)

![1-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol](/img/structure/B263180.png)


![N-{4-[4-(DIMETHYLAMINO)BENZAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B263184.png)
![4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide](/img/structure/B263186.png)
![1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)
![[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B263189.png)
![6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B263190.png)
